molecular formula C16H16N2O4 B147804 N-((3S)-2,3-Dihydro-6-(phenylmethoxy)-3-benzofuranyl)-N-hydroxyurea CAS No. 139149-55-6

N-((3S)-2,3-Dihydro-6-(phenylmethoxy)-3-benzofuranyl)-N-hydroxyurea

Cat. No. B147804
M. Wt: 300.31 g/mol
InChI Key: FYAQEFBDKOWIIL-CQSZACIVSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((3S)-2,3-Dihydro-6-(phenylmethoxy)-3-benzofuranyl)-N-hydroxyurea, also known as DBH, is a synthetic compound that has gained attention due to its potential as an anticancer agent. DBH belongs to the class of benzofuran derivatives and has shown promising results in preclinical studies.

Mechanism Of Action

The exact mechanism of action of N-((3S)-2,3-Dihydro-6-(phenylmethoxy)-3-benzofuranyl)-N-hydroxyurea is not fully understood. However, studies have suggested that N-((3S)-2,3-Dihydro-6-(phenylmethoxy)-3-benzofuranyl)-N-hydroxyurea inhibits the activity of ribonucleotide reductase, an enzyme that is involved in DNA synthesis and repair. Inhibition of this enzyme leads to the depletion of deoxyribonucleotide triphosphates (dNTPs) and subsequently, the inhibition of DNA synthesis and cell proliferation. N-((3S)-2,3-Dihydro-6-(phenylmethoxy)-3-benzofuranyl)-N-hydroxyurea has also been found to induce oxidative stress in cancer cells, leading to apoptosis.

Biochemical And Physiological Effects

N-((3S)-2,3-Dihydro-6-(phenylmethoxy)-3-benzofuranyl)-N-hydroxyurea has been shown to have low toxicity in normal cells, making it a promising candidate for cancer treatment. Studies have also suggested that N-((3S)-2,3-Dihydro-6-(phenylmethoxy)-3-benzofuranyl)-N-hydroxyurea has anti-inflammatory and anti-angiogenic properties, which may contribute to its anticancer effects. N-((3S)-2,3-Dihydro-6-(phenylmethoxy)-3-benzofuranyl)-N-hydroxyurea has been found to inhibit the expression of various inflammatory cytokines and angiogenic factors.

Advantages And Limitations For Lab Experiments

One advantage of using N-((3S)-2,3-Dihydro-6-(phenylmethoxy)-3-benzofuranyl)-N-hydroxyurea in lab experiments is its relatively simple synthesis method. N-((3S)-2,3-Dihydro-6-(phenylmethoxy)-3-benzofuranyl)-N-hydroxyurea has also shown potent anticancer activity in various cancer cell lines and animal models. However, one limitation of using N-((3S)-2,3-Dihydro-6-(phenylmethoxy)-3-benzofuranyl)-N-hydroxyurea in lab experiments is its limited solubility in aqueous solutions, which may affect its bioavailability and efficacy.

Future Directions

Future research on N-((3S)-2,3-Dihydro-6-(phenylmethoxy)-3-benzofuranyl)-N-hydroxyurea should focus on elucidating its exact mechanism of action and identifying its molecular targets. Further studies should also investigate the potential of N-((3S)-2,3-Dihydro-6-(phenylmethoxy)-3-benzofuranyl)-N-hydroxyurea as a combination therapy with other anticancer agents. In addition, the development of more efficient methods for the synthesis of N-((3S)-2,3-Dihydro-6-(phenylmethoxy)-3-benzofuranyl)-N-hydroxyurea and its analogs may lead to the discovery of more potent anticancer agents.
Conclusion
In conclusion, N-((3S)-2,3-Dihydro-6-(phenylmethoxy)-3-benzofuranyl)-N-hydroxyurea is a promising anticancer agent that has shown potent antiproliferative activity against various cancer cell lines. Its relatively simple synthesis method and low toxicity in normal cells make it a promising candidate for cancer treatment. Future research on N-((3S)-2,3-Dihydro-6-(phenylmethoxy)-3-benzofuranyl)-N-hydroxyurea should focus on elucidating its mechanism of action, identifying its molecular targets, and developing more efficient methods for its synthesis.

Synthesis Methods

N-((3S)-2,3-Dihydro-6-(phenylmethoxy)-3-benzofuranyl)-N-hydroxyurea is synthesized in a multi-step process starting from commercially available starting materials. The synthesis involves the reaction of 3-benzofurancarboxylic acid with phenylmagnesium bromide, followed by the reaction of the resulting intermediate with hydroxylamine-O-sulfonic acid to obtain the desired product. The synthesis of N-((3S)-2,3-Dihydro-6-(phenylmethoxy)-3-benzofuranyl)-N-hydroxyurea is relatively simple and can be scaled up for large-scale production.

Scientific Research Applications

N-((3S)-2,3-Dihydro-6-(phenylmethoxy)-3-benzofuranyl)-N-hydroxyurea has been studied extensively for its anticancer properties. It has shown potent antiproliferative activity against various cancer cell lines, including breast, lung, prostate, and colon cancer cells. N-((3S)-2,3-Dihydro-6-(phenylmethoxy)-3-benzofuranyl)-N-hydroxyurea has also been found to induce cell cycle arrest and apoptosis in cancer cells. In addition, N-((3S)-2,3-Dihydro-6-(phenylmethoxy)-3-benzofuranyl)-N-hydroxyurea has shown promising results in inhibiting tumor growth in animal models.

properties

CAS RN

139149-55-6

Product Name

N-((3S)-2,3-Dihydro-6-(phenylmethoxy)-3-benzofuranyl)-N-hydroxyurea

Molecular Formula

C16H16N2O4

Molecular Weight

300.31 g/mol

IUPAC Name

1-hydroxy-1-[(3S)-6-phenylmethoxy-2,3-dihydro-1-benzofuran-3-yl]urea

InChI

InChI=1S/C16H16N2O4/c17-16(19)18(20)14-10-22-15-8-12(6-7-13(14)15)21-9-11-4-2-1-3-5-11/h1-8,14,20H,9-10H2,(H2,17,19)/t14-/m1/s1

InChI Key

FYAQEFBDKOWIIL-CQSZACIVSA-N

Isomeric SMILES

C1[C@H](C2=C(O1)C=C(C=C2)OCC3=CC=CC=C3)N(C(=O)N)O

SMILES

C1C(C2=C(O1)C=C(C=C2)OCC3=CC=CC=C3)N(C(=O)N)O

Canonical SMILES

C1C(C2=C(O1)C=C(C=C2)OCC3=CC=CC=C3)N(C(=O)N)O

Other CAS RN

139149-55-6

synonyms

1-hydroxy-1-[(3S)-6-phenylmethoxy-2,3-dihydrobenzofuran-3-yl]urea

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.